4-ヒドロキシ桂皮酸

概要

説明

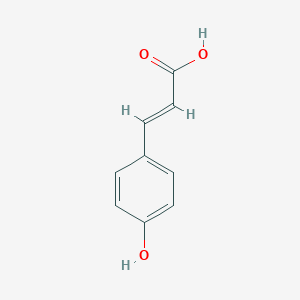

p-クマリン酸は、HOC₆H₄CH=CHCO₂Hという化学式を持つ有機化合物です。ヒドロキシケイ皮酸の3つの異性体の1つです。この白色の固体は水にわずかに溶解しますが、エタノールやジエチルエーテルには非常に溶解します。p-クマリン酸は、ピーナッツ、インゲンマメ、トマト、ニンジン、バジル、ニンニクなど、さまざまな食用植物や菌類に自然に存在します。ワイン、酢、大麦穀物にも含まれています .

科学的研究の応用

p-Coumaric acid has a wide range of applications in scientific research:

- Biology: p-Coumaric acid is involved in the biosynthesis of other phenolic compounds and plays a role in plant metabolism .

Medicine: It has been studied for its antioxidant, anti-inflammatory, and anti-tumor properties.

Industry: p-Coumaric acid is used in the production of various pharmaceuticals, cosmetics, and food products due to its bioactive properties .作用機序

p-クマリン酸は、複数のメカニズムを通じてその効果を発揮します。

生化学分析

Biochemical Properties

4-Hydroxycinnamic acid plays a significant role in biochemical reactions. It is involved in the phenylpropanoid pathway, a key metabolic route in plants that produces a wide array of secondary metabolites . This compound interacts with enzymes such as phenylalanine ammonia lyase (PAL), 4-coumarate CoA ligase (4CL), tyrosine ammonia lyase (TAL), and others involved in the synthesis of hydroxycinnamates . These interactions are crucial for the production of other phenolic compounds, contributing to the plant’s defense mechanisms and overall health .

Cellular Effects

In cellular processes, 4-Hydroxycinnamic acid has been shown to have protective effects. For instance, it can delay apoptosis and decrease oxidative damage in cells . It has been observed to increase the activities of mitochondrial complexes I and II, leading to enhanced ATP production . Furthermore, it can influence cell function by modulating mitochondrial fusion and fission .

Molecular Mechanism

At the molecular level, 4-Hydroxycinnamic acid exerts its effects through various mechanisms. It is known to act as a powerful antioxidant, scavenging a variety of reactive oxygen species (ROS) and potentially inhibiting enzymes that promote oxidative stress . In addition, it is involved in the enzymatic decarboxylation and reduction processes in bacteria like Lactobacillus spp., contributing to the biological activity of these acids .

Temporal Effects in Laboratory Settings

Over time, the effects of 4-Hydroxycinnamic acid can change in laboratory settings. For example, it has been observed that cells cultured with this compound show delayed apoptosis and decreased oxidative damage . This suggests that 4-Hydroxycinnamic acid may have long-term effects on cellular function, potentially enhancing cell survival under certain conditions .

Dosage Effects in Animal Models

The effects of 4-Hydroxycinnamic acid can vary with different dosages in animal models. For instance, one study found that the administration of this compound led to an overall acceleration of the wound healing process in diabetic mice

Metabolic Pathways

4-Hydroxycinnamic acid is involved in several metabolic pathways. It is derived from cinnamic acid via hydroxylation or methylation, processes that involve various enzymes . It is also a part of the phenylpropanoid pathway, contributing to the synthesis of diverse phenolic compounds .

Transport and Distribution

It is known that this compound can be absorbed in the small intestine and excreted in the urine .

Subcellular Localization

One study suggests that a protein involved in the biosynthesis of hydroxycinnamic acids, including 4-Hydroxycinnamic acid, is localized to the endoplasmic reticulum

準備方法

合成経路と反応条件

化学合成: 1つの方法は、o-アセチルサリチロイルクロリドを原料として使用します。マグネシウムクロリドの存在下で、それはアセトニトリル溶媒中のマロン酸ジエチルと反応します。次にトリエチルアミンを加え、反応を0℃で1時間行うと、(2-アセトキシベンゾイル)マロン酸ジエチルが得られます。

微生物合成: コリネバクテリウム・グルタミカムは、グルコースからp-クマリン酸を生産するように遺伝子改変することができます。

工業生産方法

工業生産では、通常、アルカリ加水分解によってリグノセルロース系材料からp-クマリン酸を抽出します。この方法は、その効率性と安価な原料の入手可能性から好まれています .

化学反応の分析

反応の種類

- p-クマリン酸は、キノンやその他の酸化誘導体などのさまざまな生成物を生成する酸化反応を受けることができます。

還元: p-クマリン酸の還元は、ジヒドロクマリン酸などの生成物を生じることがあります。

p-クマリン酸は、特に芳香環上のヒドロキシル基を含む置換反応に関与することができます。一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。

置換: ハロゲンやニトロ化剤などの試薬は、さまざまな条件下で使用して置換反応を実現できます。

主な生成物

酸化: キノンやその他の酸化誘導体。

還元: ジヒドロクマリン酸。

置換: p-クマリン酸のハロゲン化およびニトロ化誘導体。

科学研究への応用

p-クマリン酸は、科学研究で幅広い用途があります。

化学: 植物の樹木質の塊の前駆体であるリグノールを含む、さまざまな天然物の合成の前駆体として役立ちます.

生物学: p-クマリン酸は、他のフェノール化合物の生合成に関与し、植物の代謝において役割を果たしています .医学: その抗酸化作用、抗炎症作用、抗腫瘍作用が研究されています。

産業: p-クマリン酸は、その生物活性のために、さまざまな医薬品、化粧品、食品の生産に使用されています .類似化合物との比較

類似化合物

フェルラ酸: 抗酸化作用と抗炎症作用が類似した別のヒドロキシケイ皮酸。

カフェ酸: 抗酸化作用と抗炎症作用で知られています。

シナピン酸: 抗酸化作用、抗炎症作用、抗菌作用を示します。

独自性

p-クマリン酸は、細菌細胞膜の破壊と細菌ゲノムDNAへの結合を含む、細菌殺菌作用の2つのメカニズムを持つことから、独特です . この二重作用により、細菌感染症の克服に特に効果的です。

特性

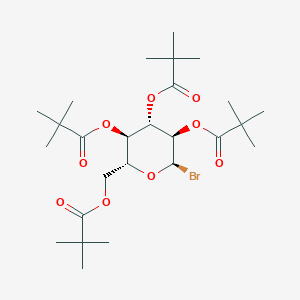

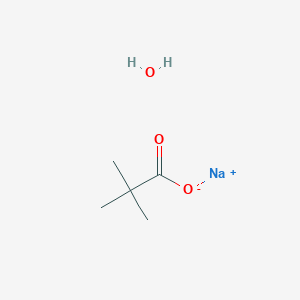

IUPAC Name |

(E)-3-(4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSWKAQJJWESNS-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901076 | |

| Record name | (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

501-98-4, 7400-08-0 | |

| Record name | trans-4-Hydroxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Coumaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Coumaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007400080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Coumaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04066 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-coumaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-COUMARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IBS9D1EU3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

211.5 °C | |

| Record name | 4-Hydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-hydroxycinnamic acid inhibit tyrosinase activity?

A1: 4-Hydroxycinnamic acid (HCA) inhibits tyrosinase activity through a mixed inhibition mechanism. It can bind to both the free enzyme and the enzyme-substrate complex, interfering with the oxidation of L-DOPA []. This inhibition is attributed to HCA's ability to:

- Competitively bind to the active site: HCA can occupy the binding sites for both monophenol and diphenol substrates within tyrosinase's active site [].

- Chelate copper ions: HCA forms a chelate complex with the Cu2+ ions present in tyrosinase, altering its conformation and activity [].

- Undergo catalytic oxidation: Tyrosinase can oxidize HCA to its corresponding quinone, potentially contributing to the inhibitory effect [].

Q2: Does 4-hydroxycinnamic acid affect bacterial biofilms?

A2: Yes, research shows that 4-hydroxycinnamic acid exhibits anti-biofilm activity against Streptococcus mutans, a bacterium implicated in dental plaque formation. It disrupts biofilm production at concentrations as low as 0.01 mg/mL, significantly reducing biofilm formation even at lower concentrations [].

Q3: What is the role of 4-hydroxycinnamic acid in the photocycle of photoactive yellow protein (PYP)?

A3: 4-Hydroxycinnamic acid acts as the chromophore in PYP. Upon light absorption, it undergoes trans-to-cis isomerization, triggering a photocycle involving several intermediates. Glutamate 46 (Glu46), a nearby amino acid residue, donates a proton to the deprotonated 4-hydroxycinnamate anion in the pR intermediate, leading to its protonation in the pB intermediate [, ]. This proton transfer is crucial for the conformational changes in PYP associated with signal transduction.

Q4: What is the molecular formula and weight of 4-hydroxycinnamic acid?

A4: The molecular formula of 4-hydroxycinnamic acid is C9H8O3, and its molecular weight is 164.16 g/mol [].

Q5: Are there any characteristic spectroscopic features of 4-hydroxycinnamic acid?

A5: Yes, 4-hydroxycinnamic acid exhibits distinctive spectroscopic features:

- Infrared (IR) Spectroscopy:

- Ultraviolet-visible (UV-Vis) Spectroscopy:

Q6: How does temperature affect the stability of 4-hydroxycinnamic acid as a MALDI matrix?

A6: Unlike other commonly used matrices like 2,5-dihydroxybenzoic acid and nor-harmane, 4-hydroxycinnamic acid undergoes decarboxylation when heated at its melting point, yielding trans-/cis-4-hydroxyphenylacrilonitrile []. This thermal degradation can impact its performance as a matrix in UV-MALDI-MS.

Q7: What is the role of 4-hydroxycinnamic acid in lignin degradation and humification?

A7: Fungi utilize extracellular laccases to oxidatively couple 4-hydroxycinnamic acid, forming dimers like trans-4-hydroxy-3-(trans-4′-cinnamyloxy) cinnamic acid []. This process is significant for:

Q8: How does the stereochemistry of 4-hydroxycinnamic acid derivatives impact their performance as MALDI matrices?

A8: Studies comparing E-sinapinic acid (E-SA) and Z-sinapinic acid (Z-SA) reveal that Z-SA demonstrates superior performance as a matrix for carbohydrate analysis in MALDI-MS [, ]. This difference is attributed to:

- Reduced cluster formation: Z-SA produces fewer matrix clusters in the low m/z region, enhancing the detection of short peptides [].

- Improved ionization efficiency: Z-SA facilitates the ionization of both hydrophilic and hydrophobic peptides [].

Q9: How do structural modifications of 4-hydroxycinnamic acid affect its anti-thrombosis activity?

A9: Studies on bokbunja wine lees identified several cinnamic and benzoic acid derivatives, including 4-hydroxycinnamic acid (HCA) and sinapic acid (SA) []. These compounds exhibited anticoagulant and antiplatelet activity without hemolytic effects. Notably, SA, a methoxylated derivative of HCA, showed potent anti-thrombosis activity for the first time [].

Q10: How can the sensitivity of MALDI-MS for insulin analysis be enhanced?

A10: Premixing α-cyano-4-hydroxycinnamic acid (CHCA) matrix with transferrin (Tf) significantly enhances insulin signal intensity in MALDI-TOF-MS. This premixing strategy improves the detection limit of insulin and is particularly effective for larger peptides and proteins [].

Q11: What analytical techniques are employed to study 4-hydroxycinnamic acid and related compounds?

A11: A range of analytical techniques are used to investigate 4-hydroxycinnamic acid and its derivatives:

- High-performance liquid chromatography (HPLC): For separating and quantifying 4-hydroxycinnamic acid and related compounds in complex mixtures like propolis [, ].

- Mass spectrometry (MS): For identifying and characterizing 4-hydroxycinnamic acid and its derivatives based on their mass-to-charge ratio. Various ionization techniques are employed, including:

- Electrospray ionization (ESI): For analyzing polar compounds like 4-hydroxycinnamic acid and characterizing propolis based on its chemical fingerprint [].

- Matrix-assisted laser desorption/ionization (MALDI): For analyzing a wide range of biomolecules, including carbohydrates, peptides, and proteins, often utilizing 4-hydroxycinnamic acid derivatives as matrices [, , , , , , , , , ].

- Nuclear magnetic resonance (NMR) spectroscopy: For determining the structure and conformation of 4-hydroxycinnamic acid and its derivatives [, , , ].

- Ultraviolet-visible (UV-Vis) spectroscopy: For studying the interactions of 4-hydroxycinnamic acid with enzymes like tyrosinase and characterizing the formation of complexes [, ].

- Infrared (IR) spectroscopy: For identifying functional groups and studying hydrogen bonding patterns in 4-hydroxycinnamic acid [, , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoic acid](/img/structure/B116594.png)

![Isothiazolo[4,5-b]pyridine, 3-methyl-(9CI)](/img/structure/B116600.png)

![(1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-YL]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one](/img/structure/B116612.png)

![(2E,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Eethyl Ester](/img/structure/B116616.png)

![Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI)](/img/structure/B116621.png)